molecular formula C14H19F3N2 B11790613 N-(4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzyl)ethanamine

N-(4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzyl)ethanamine

Katalognummer: B11790613
Molekulargewicht: 272.31 g/mol
InChI-Schlüssel: CISGBVSQGQUXSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzyl)ethanamine is a chemical compound that features a pyrrolidine ring attached to a benzyl group, which is further substituted with a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzyl)ethanamine typically involves the reaction of 4-(Pyrrolidin-1-yl)benzyl chloride with 2-(trifluoromethyl)ethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted benzyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzyl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The pyrrolidine ring may also play a role in modulating the compound’s activity by influencing its conformation and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-(Pyrrolidin-1-yl)benzyl)ethanamine
  • N-Methyl-N-(4-pyrrolidin-1-ylbenzyl)amine

Uniqueness

N-(4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzyl)ethanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications compared to its analogs that lack the trifluoromethyl group.

Eigenschaften

Molekularformel

C14H19F3N2

Molekulargewicht

272.31 g/mol

IUPAC-Name

N-[[4-pyrrolidin-1-yl-2-(trifluoromethyl)phenyl]methyl]ethanamine

InChI

InChI=1S/C14H19F3N2/c1-2-18-10-11-5-6-12(19-7-3-4-8-19)9-13(11)14(15,16)17/h5-6,9,18H,2-4,7-8,10H2,1H3

InChI-Schlüssel

CISGBVSQGQUXSJ-UHFFFAOYSA-N

Kanonische SMILES

CCNCC1=C(C=C(C=C1)N2CCCC2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.